molecular formula C24H19Cl2N3OS2 B11532267 2-[(6-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide

2-[(6-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B11532267
M. Wt: 500.5 g/mol
InChI Key: CLPMKIRTHOZKJV-UHFFFAOYSA-N
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Description

2-({6-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2,6-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzothiazole core, which is known for its biological activity, and a dichlorophenyl group, which can enhance its chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2,6-DIMETHYLPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Introduction of the Dichlorophenyl Group: The benzothiazole intermediate is then reacted with 2,4-dichlorobenzaldehyde in the presence of a base to form the Schiff base.

    Formation of the Final Compound: The Schiff base is then reacted with 2,6-dimethylaniline and acetic anhydride to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imine group, converting it to an amine.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If used in a biochemical assay, it might bind to a specific protein or enzyme, altering its activity.

Comparison with Similar Compounds

Similar Compounds

    2-({6-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2,6-DIMETHYLPHENYL)ACETAMIDE: is similar to other benzothiazole derivatives, such as:

Uniqueness

The uniqueness of 2-({6-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2,6-DIMETHYLPHENYL)ACETAMIDE lies in its specific combination of functional groups, which can confer unique chemical reactivity and biological activity compared to other benzothiazole derivatives.

Properties

Molecular Formula

C24H19Cl2N3OS2

Molecular Weight

500.5 g/mol

IUPAC Name

2-[[6-[(2,4-dichlorophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C24H19Cl2N3OS2/c1-14-4-3-5-15(2)23(14)29-22(30)13-31-24-28-20-9-8-18(11-21(20)32-24)27-12-16-6-7-17(25)10-19(16)26/h3-12H,13H2,1-2H3,(H,29,30)

InChI Key

CLPMKIRTHOZKJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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